Triphenylphosphine-d15

Description

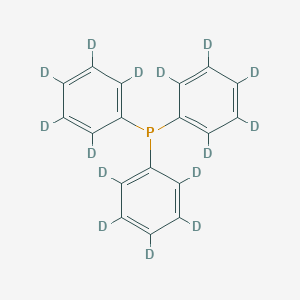

Structure

3D Structure

Properties

IUPAC Name |

tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452728 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24762-44-5 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24762-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Triphenylphosphine-d15

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in Modern Chemistry

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful tool in a multitude of scientific disciplines, including pharmaceutical research, materials science, and mechanistic organic chemistry.[1][2] The strategic incorporation of deuterium into a molecule can profoundly influence its physicochemical properties. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage.[1] This principle is expertly exploited in drug development to enhance the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2]

Triphenylphosphine (PPh₃) is a cornerstone reagent and ligand in organic synthesis, pivotal in a vast array of transformations such as the Wittig, Mitsunobu, and Staudinger reactions, as well as in the realm of organometallic catalysis.[3][4][5] The deuterated analogue, triphenylphosphine-d15 (P(C₆D₅)₃), in which all fifteen aromatic protons are replaced by deuterium, offers unique advantages for mechanistic studies and as an internal standard in mass spectrometry-based assays.[2] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying principles, detailed experimental protocols, and methods for isotopic labeling.

Synthetic Strategies for this compound: A Focus on the Grignard Route

The most prevalent and reliable method for the laboratory-scale synthesis of both triphenylphosphine and its deuterated isotopologue is the Grignard reaction.[3] This classic organometallic transformation involves the reaction of a Grignard reagent, in this case, phenylmagnesium bromide-d5, with phosphorus trichloride (PCl₃).[6]

The Core Reaction:

The overall stoichiometry of the reaction is as follows:

3 C₆D₅MgBr + PCl₃ → P(C₆D₅)₃ + 3 MgBrCl

This reaction hinges on the nucleophilic character of the Grignard reagent, where the deuterated phenyl anion effectively attacks the electrophilic phosphorus center of phosphorus trichloride, leading to the sequential displacement of the three chloride ions.[7]

Sourcing the Key Deuterated Precursor: Bromobenzene-d5

The synthesis of this compound is critically dependent on the availability of high-purity bromobenzene-d5 (C₆D₅Br).[8] This deuterated building block serves as the primary source of the pentadeuterophenyl moiety.[8][9] Bromobenzene-d5 is a valuable reagent in its own right, widely employed in isotopic labeling studies to introduce deuterium into target molecules with high precision.[8][10] It is typically synthesized from benzene-d6, which can be sourced from commercial suppliers.[11] One common laboratory preparation involves the electrophilic aromatic substitution of benzene-d6 with bromine, often catalyzed by a Lewis acid. Another approach involves H-D exchange reactions on bromobenzene using a deuterium source like D₂O in the presence of a catalyst.[12]

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key stages in the synthesis of this compound via the Grignard route.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]

- 4. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Reaction of `PCl_3` and PhMgBr would give [allen.in]

- 7. askfilo.com [askfilo.com]

- 8. clearsynthdeutero.com [clearsynthdeutero.com]

- 9. Bromobenzene-d5 | ZEOTOPE [zeotope.com]

- 10. CAS 4165-57-5: Bromobenzene-d5 | CymitQuimica [cymitquimica.com]

- 11. rsc.org [rsc.org]

- 12. Bromobenzene-d5 synthesis - chemicalbook [chemicalbook.com]

The Indispensable Deuterated Analogue: A Technical Guide to the Physical and Chemical Properties of Deuterated Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the landscape of modern chemical synthesis and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool. This seemingly minor alteration—the addition of a single neutron—can profoundly influence a molecule's metabolic fate, stability, and reaction kinetics. Triphenylphosphine (PPh₃), a cornerstone reagent in organic chemistry, is no exception. This technical guide provides an in-depth exploration of the physical and chemical properties of deuterated triphenylphosphine, offering field-proven insights for its application in research and drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Part 1: Core Physicochemical Properties: A Comparative Analysis

The substitution of protium with deuterium in the phenyl rings of triphenylphosphine to yield triphenylphosphine-d15 ((C₆D₅)₃P) results in a predictable increase in molecular weight and subtle shifts in other physical properties. A comprehensive understanding of these differences is crucial for accurate experimental design and interpretation.

| Property | Triphenylphosphine (PPh₃) | Deuterated Triphenylphosphine (PPh₃-d15) |

| Molecular Formula | C₁₈H₁₅P | C₁₈D₁₅P |

| Molecular Weight | 262.29 g/mol [1] | 277.38 g/mol [2] |

| Appearance | White crystalline solid[1] | White to off-white solid[3] |

| Melting Point | 79-81 °C[2] | 79-81 °C[3] |

| Boiling Point | 377 °C[2] | 377 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, chloroform, and ether.[4] | Soluble in chloroform (slightly), hexanes (slightly).[3] |

| Isotopic Purity | Not Applicable | ≥98 atom % D[2] |

Expert Insight: The marginal difference in melting and boiling points between the two isotopologues underscores that the intermolecular forces are not significantly altered by deuteration. However, the slight variations in solubility hint at subtle changes in solvent-solute interactions, a factor that can be critical in sensitive applications such as crystallography or high-precision reaction kinetics.

Part 2: Chemical Properties and Reactivity: The Kinetic Isotope Effect in Action

Triphenylphosphine is renowned for its role as a nucleophile, a reducing agent, and a ligand in a multitude of name reactions that are fundamental to organic synthesis.[5] The deuteration of its phenyl rings does not alter the fundamental reactivity of the phosphorus lone pair. However, it can introduce a kinetic isotope effect (KIE) in reactions where the C-H (or C-D) bond is involved in the rate-determining step, or through secondary isotope effects.

The Wittig, Staudinger, and Mitsunobu Reactions: A Mechanistic Overview

These three reactions represent the cornerstone of triphenylphosphine's utility in synthetic chemistry.

Caption: Key reactions of triphenylphosphine leading to the formation of triphenylphosphine oxide.

While a primary KIE is not typically expected in these reactions as the C-D bonds on the phenyl rings are not directly broken, secondary isotope effects can subtly influence reaction rates and equilibria. These effects arise from changes in the vibrational frequencies of bonds adjacent to the reaction center. For researchers studying reaction mechanisms with high precision, the use of deuterated triphenylphosphine can help elucidate subtle mechanistic details.

Part 3: Spectroscopic Signature: A Comparative Analysis

The isotopic substitution provides a distinct signature in various spectroscopic techniques, which is invaluable for characterization and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most apparent difference is the near-complete absence of signals in the aromatic region of the ¹H NMR spectrum of this compound, confirming the high level of deuteration. Any residual proton signals can be used to quantify the isotopic purity.

-

³¹P NMR: The chemical shift in ³¹P NMR is primarily influenced by the electronic environment of the phosphorus atom. Deuteration of the phenyl rings results in a minor isotopic shift. The ³¹P NMR spectrum of triphenylphosphine typically shows a singlet around -5 ppm (relative to 85% H₃PO₄), and this value is not significantly altered in the deuterated analogue.[6] However, high-resolution measurements may reveal a small upfield or downfield shift.

-

¹³C NMR: In the ¹³C NMR spectrum of this compound, the carbon signals will exhibit coupling to deuterium (C-D coupling), resulting in multiplets instead of the singlets or doublets (due to C-P coupling) seen for the non-deuterated compound. The characteristic C-D coupling patterns can be used to confirm the positions of deuteration.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon deuteration is the appearance of C-D stretching vibrations and the disappearance of the corresponding C-H stretches.

-

C-H Stretching: In triphenylphosphine, aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹.

-

C-D Stretching: In this compound, these bands are replaced by C-D stretching vibrations, which appear at a lower frequency, typically in the range of 2200-2300 cm⁻¹, due to the heavier mass of deuterium. This clear spectral window is highly advantageous for monitoring the incorporation of the deuterated phenyl groups into other molecules.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides a clear distinction between the two isotopologues.

-

Molecular Ion Peak: The molecular ion peak for triphenylphosphine appears at m/z 262. For this compound, this peak is shifted to m/z 277, corresponding to the mass difference of 15 deuterium atoms replacing 15 hydrogen atoms.

-

Fragmentation Pattern: The fragmentation patterns will also reflect the presence of deuterium. Fragments containing phenyl groups will show a corresponding mass shift. For example, the phenyl cation fragment (C₆H₅⁺) at m/z 77 in the spectrum of triphenylphosphine will be observed at m/z 82 (C₆D₅⁺) in the spectrum of the deuterated analogue.

Part 4: Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a reliable framework for the synthesis and characterization of deuterated triphenylphosphine.

Synthesis of this compound via H/D Exchange

This protocol is adapted from a general procedure for H/D exchange reactions.[4]

Materials:

-

Triphenylphosphine (1.0 g, 3.81 mmol)

-

Deuterium oxide (D₂O, 20 mL)

-

Ruthenium on carbon (Ru/C, 5 wt%, 100 mg)

-

Iridium on carbon (Ir/C, 5 wt%, 100 mg)

-

2-Propanol (10 mL)

-

Argon or Nitrogen gas

-

Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser

Procedure:

-

To a Schlenk flask, add triphenylphosphine, Ru/C, Ir/C, 2-propanol, and D₂O.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

-

Heat the reaction mixture to 120 °C and stir vigorously for 48 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from hot ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterize the final product by NMR and MS to confirm deuteration levels.

Causality of Experimental Choices:

-

Dual Catalyst System (Ru/C and Ir/C): The combination of ruthenium and iridium catalysts has been shown to be highly effective for the exhaustive deuteration of aromatic C-H bonds.

-

D₂O as Deuterium Source: Deuterium oxide is an inexpensive and readily available source of deuterium.

-

Inert Atmosphere: Triphenylphosphine can be slowly oxidized by air to triphenylphosphine oxide, especially at elevated temperatures.[7] An inert atmosphere prevents this side reaction.

Caption: A streamlined workflow for the synthesis of this compound.

Characterization Protocols

¹H and ³¹P NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the deuterated triphenylphosphine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the aromatic region (approx. 6-8 ppm).

-

The absence of significant signals in this region confirms high deuteration. Integrate any residual proton signals against a known internal standard to determine the isotopic purity.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range for phosphines (e.g., -50 to 50 ppm).

-

The presence of a sharp singlet around -5 ppm confirms the triphenylphosphine structure.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Look for the characteristic C-D stretching bands around 2200-2300 cm⁻¹ and the absence of C-H stretching bands around 3000-3100 cm⁻¹.

-

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Data Analysis:

-

Identify the molecular ion peak at m/z 277.

-

Analyze the fragmentation pattern for characteristic deuterated fragments, such as m/z 82 (C₆D₅⁺).

-

Part 5: Applications in Drug Development and Research

The unique properties of deuterated triphenylphosphine make it a valuable tool in several areas of pharmaceutical research.

Improving Pharmacokinetic Profiles

The substitution of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including increased half-life and bioavailability, and potentially reduced dosing frequency.[8] While the phenyl groups of triphenylphosphine itself are not typically the primary site of metabolic interest in drug conjugates, the principle is a cornerstone of modern medicinal chemistry.

Mechanistic Studies

The distinct spectroscopic signatures of deuterated compounds allow for the precise tracking of molecular fragments in complex reaction mixtures. This is invaluable for elucidating reaction mechanisms and understanding the fate of reagents.

Internal Standards in Quantitative Analysis

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies.[5][9] this compound can serve as an ideal internal standard for the quantification of non-deuterated triphenylphosphine or its derivatives, as it co-elutes chromatographically but is easily distinguished by its mass. This ensures high accuracy and precision in analytical measurements.

Conclusion

Deuterated triphenylphosphine is more than just a heavy analogue of a common reagent; it is a sophisticated tool that offers researchers enhanced capabilities in mechanistic elucidation, quantitative analysis, and the design of novel therapeutics. Its unique physical and chemical properties, grounded in the fundamental principles of isotope effects, provide a distinct advantage in a variety of scientific endeavors. By understanding and applying the insights and protocols outlined in this guide, researchers can effectively leverage the subtle power of deuterium to advance their scientific goals.

References

-

Sørensen, S., et al. (1974). Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

-

Haas, L. L. (1970). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. South Dakota State University. [Link]

-

ResearchGate. (n.d.). Mass spectra of (a) triphenylphosphine oxide (TPPO) and (b) triphenylphosphine (TPP). [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Mayer, B. P., et al. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to Chemical Weapons Agents and Their Degradation Products. OSTI.GOV. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]

-

Gready, J. E., et al. (2018). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PubMed Central. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Multiple deuteration of triphenylphosphine and live-cell Raman imaging of deuterium-incorporated Mito-Q. [Link]

-

ResearchGate. (n.d.). Kinetic and Mechanistic Studies of the Staudinger Reduction. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

-

Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

-

Hosseini, M., & Vessally, E. (2025). Isotope Effect and Kinetic Studies of the Reaction of Tertiary Alcohols with Triphenylphosphine–Carbon Tetrachloride: Ion Pair or Concerted?. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectra of a triphenylphosphine, BC, PBC, and b Acid Black 24.... [Link]

-

ResearchGate. (n.d.). (PDF) A solid-state 31P NMR study of 1:1 silver-triphenylphosphine complexes. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

Wikipedia. (n.d.). Triphenylphosphine. [Link]

-

PubMed. (n.d.). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Chem-Station Int. Ed. (2014). Staudinger Reaction. [Link]

-

ACS Publications. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. (2012). 31P-edited diffusion-ordered 1H NMR spectroscopy for the spectral isolation and identification of organophosphorus compounds related to chemical weapons agents and their degradation products. [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

-

RSC Publishing. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

-

AWS. (n.d.). Integrated Analysis of High Resolution GC-MS Data Using Hard and Soft Ionization to Identify Trace Impurities. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for:. [Link]

-

PubChem. (n.d.). Triphenylphosphine. [Link]

-

PubMed Central. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

J&K Scientific LLC. (2025). Wittig Reaction. [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

PubMed. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]

-

University of Reading. (n.d.). 31 Phosphorus NMR. [Link]

-

PubMed Central. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. [Link]

-

RSC Publishing. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Link]

-

ResearchGate. (n.d.). (PDF) Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. osti.gov [osti.gov]

- 4. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

Triphenylphosphine-d15 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling

Triphenylphosphine, P(C₆H₅)₃, is a cornerstone reagent and ligand in organic synthesis, renowned for its role in seminal transformations like the Wittig and Mitsunobu reactions. The introduction of its deuterated analog, Triphenylphosphine-d15 ((C₆D₅)₃P), where all 15 hydrogen atoms on the phenyl rings are replaced with deuterium, provides a powerful probe for elucidating reaction mechanisms. The significant mass difference between protium (¹H) and deuterium (²H) can lead to a kinetic isotope effect (KIE), a measurable change in reaction rate upon isotopic substitution.[1] This effect is a cornerstone of physical organic chemistry, offering profound insights into the transition states of rate-determining steps.[2] For drug development professionals, understanding these mechanisms is paramount for reaction optimization, impurity profiling, and the development of robust synthetic routes. Furthermore, deuterated compounds are increasingly utilized in metabolic studies and can even lead to improved pharmacokinetic profiles of drug candidates.[1]

Core Properties of this compound

The unique properties of this compound stem from the complete deuteration of its phenyl rings. While its reactivity mirrors that of its non-deuterated counterpart, its increased mass and the distinct spectroscopic signature of deuterium make it an invaluable analytical tool.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data:

A compilation of key physical and spectroscopic data for this compound is presented below. It is important to note that while the electronic environment is nearly identical to the unlabeled compound, spectroscopic properties involving the phenyl groups are significantly altered.

| Property | Value | Source(s) |

| CAS Number | 24762-44-5 | [3] |

| Molecular Formula | C₁₈D₁₅P | [3] |

| Molecular Weight | 277.38 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 377 °C | [3] |

| ³¹P NMR (CDCl₃) | δ ~ -6.2 ppm | [3] |

| ¹H NMR (CDCl₃) | Residual proton signals may be observed | [3] |

| ¹³C NMR (CDCl₃) | δ ~ 137.3 (d, J=12.0 Hz), 133.8 (m), 129.0 (s), 128.7 (d, J=7.0 Hz) | [3] |

| ²H NMR (CDCl₃) | δ ~ 7.58 ppm (broad singlet) | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

Note: NMR data is for a hexadeuterated analog and serves as a close approximation. Precise shifts may vary slightly for the d15 isotopologue.

Synthesis of this compound

The preparation of this compound requires the use of a deuterated starting material. A common and efficient laboratory-scale synthesis involves a Grignard reaction between a deuterated aryl halide and a phosphorus halide.

Synthetic Workflow:

Caption: Grignard-based synthesis of this compound.

Underlying Principles of the Synthesis:

The key to this synthesis is the formation of the highly nucleophilic Grignard reagent, phenyl-d₅-magnesium bromide, from deuterated bromobenzene. This organometallic species readily attacks the electrophilic phosphorus center of phosphorus trichloride (PCl₃). The stoichiometry is critical; three equivalents of the Grignard reagent are required to displace all three chloride atoms on the phosphorus, yielding the desired tris(pentadeuterophenyl)phosphine. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water.

Applications in Research and Development

The primary application of this compound is in the elucidation of reaction mechanisms through kinetic isotope effect studies. Its use allows researchers to determine if a C-H bond on the phenyl ring is broken in the rate-determining step of a reaction.

Mechanistic Elucidation of the Wittig Reaction

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones.[4] The generally accepted mechanism involves the formation of an oxaphosphetane intermediate.[5]

Reaction Scheme:

Caption: Simplified mechanism of the Wittig reaction.

By using this compound, one can probe for potential C-D bond interactions in the transition state. If a significant kinetic isotope effect is observed when using the deuterated phosphine, it would suggest an unexpected interaction involving the phenyl rings, such as an ortho-lithiation or other side reactions, in the rate-determining step.

Experimental Protocol: A Model Kinetic Isotope Effect Study

The following protocol outlines a general procedure for a competitive kinetic isotope effect experiment to probe the mechanism of a Wittig reaction.

Objective: To determine if there is a kinetic isotope effect associated with the phenyl groups of triphenylphosphine in a Wittig reaction.

Materials:

-

Triphenylphosphine (light)

-

This compound (heavy)

-

Benzyl bromide

-

n-Butyllithium in hexanes

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

-

Preparation of Phosphonium Salts:

-

In separate, oven-dried flasks under an inert atmosphere (e.g., argon), prepare equimolar solutions of triphenylphosphine and this compound in anhydrous THF.

-

To each solution, add one equivalent of benzyl bromide and stir at room temperature overnight to form the respective phosphonium salts.

-

Isolate the phosphonium salts by filtration, wash with cold THF, and dry under vacuum.

-

-

Competitive Wittig Reaction:

-

In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, combine equimolar amounts (e.g., 0.5 mmol each) of the light (benzyltriphenylphosphonium bromide) and heavy (benzyl(triphenyl-d15)phosphonium bromide) salts.

-

Add a known amount of an internal standard.

-

Dissolve the mixture in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium (relative to the total phosphonium salt concentration) dropwise. A deep red or orange color, characteristic of the ylide, should appear.

-

Stir the solution at -78 °C for 30 minutes.

-

Add 0.5 equivalents of benzaldehyde (relative to the total phosphonium salt) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

-

Workup and Analysis:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain a mixture of stilbene and stilbene-dₓ, as well as triphenylphosphine oxide and this compound oxide.

-

Analyze the crude product mixture by ¹H NMR and mass spectrometry.

-

Data Interpretation:

The kinetic isotope effect (kH/kD) can be determined by measuring the relative amounts of the non-deuterated and deuterated stilbene products. This is typically achieved by analyzing the mass spectrum of the product mixture and comparing the intensities of the molecular ion peaks corresponding to the light and heavy products. A kH/kD value significantly different from 1.0 would indicate an isotope effect and provide insight into the involvement of the phenyl C-H (C-D) bonds in the reaction mechanism.

Supplier Information

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The following table provides a summary of common suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Isotopic Purity | Catalog Number (Example) |

| Sigma-Aldrich | This compound | 24762-44-5 | ≥98 atom % D | 338761 |

| Santa Cruz Biotechnology | This compound | 24762-44-5 | Not specified | sc-226343 |

| BOC Sciences | Triphenylphosphine-[d15] | 24762-44-5 | 98% atom D | Not specified |

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is harmful if swallowed and can cause skin and serious eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is more than just a heavy version of a common reagent; it is a sophisticated tool for mechanistic investigation. Its application in kinetic isotope effect studies allows for a deeper understanding of complex reaction pathways, which is fundamental to advancing synthetic chemistry and drug development. By providing a means to probe the transition states of reactions, this compound empowers scientists to design more efficient, selective, and robust chemical processes.

References

-

PubChem. Triphenylphosphine sulfide. [Link]

-

Gant, T. G. The kinetic isotope effect in the search for deuterated drugs. PubMed, [Link]

-

Ashenhurst, J. Wittig Reaction: Examples and Mechanism. Master Organic Chemistry, 2018. [Link]

-

NIST. Phosphine, triphenyl-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Wittig Reaction. 2023. [Link]

-

Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P[[double bond, length as m-dash]]O group and proton donors. RSC Publishing, [Link]

-

Open PRAIRIE. An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. South Dakota State University. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. [Link]

-

ResearchGate. Isotope Effect and Kinetic Studies of the Reaction of Tertiary Alcohols with Triphenylphosphine–Carbon Tetrachloride: Ion Pair or Concerted? [Link]

-

Sørensen, S., et al. Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. ResearchGate, 2025. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. 2005. [Link]

-

Magritek. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

-

Shao, L., et al. The kinetic isotope effect in the search for deuterated drugs. Clarivate, 2010. [Link]

-

The Royal Society of Chemistry. SUPLEMENTARY INFORMATION. [Link]

Sources

A Senior Application Scientist's Guide to the Isotopic Purity of Triphenylphosphine-d15

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Elemental Formula

In the landscape of modern drug discovery and mechanistic organic chemistry, the deliberate substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), has emerged as a sophisticated strategy to modulate molecular properties. Triphenylphosphine-d15, or tris(pentadeuterophenyl)phosphine [(C₆D₅)₃P], stands as a key reagent and building block in this nuanced field. Its utility, however, is not merely defined by its structure, but is critically dependent on its isotopic purity —the degree to which all 15 aromatic hydrogen positions are occupied by deuterium.

This guide provides an in-depth exploration of the principles and methodologies for accurately determining the isotopic purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering instead a causal understanding of experimental choices and a framework for establishing self-validating analytical systems. The integrity of your research—be it in developing more stable drug candidates or elucidating complex reaction pathways—relies on the precision of this fundamental measurement.

The Strategic Imperative of Isotopic Purity

The substitution of hydrogen with deuterium introduces a subtle but profound change: a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy is the foundation of the Kinetic Isotope Effect (KIE) .[1][2] In essence, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond is present.

In the context of drug development, this "deuterium switch" can be a powerful tool.[3] By strategically replacing hydrogens at metabolically vulnerable sites ("soft spots") on a drug molecule, its metabolic breakdown, often mediated by cytochrome P450 enzymes, can be slowed.[1][4] This can lead to significant improvements in a drug's pharmacokinetic profile, including:

-

Enhanced Metabolic Stability: A longer half-life, potentially leading to less frequent dosing.[5]

-

Improved Bioavailability: Increased exposure of the active pharmaceutical ingredient (API).

-

Reduced Formation of Toxic Metabolites: Altering metabolic pathways to favor safer clearance routes.[6]

The success of this strategy, however, is predicated on the precise and accurate knowledge of the isotopic enrichment of the deuterated building blocks used in synthesis. An incompletely deuterated reagent like this compound will yield a final product with a heterogeneous isotopic distribution, diluting the intended therapeutic benefit and complicating regulatory evaluation. Therefore, rigorous analytical characterization is not merely a quality control step; it is a cornerstone of the entire scientific premise.

Core Analytical Methodologies: A Dichotomy of Insight

The determination of isotopic purity for a compound like this compound is primarily accomplished through two orthogonal, yet complementary, analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy provides information based on the magnetic properties of atomic nuclei, offering a clear view of the hydrogen and deuterium populations at specific sites within the molecule.

-

Mass Spectrometry , conversely, separates molecules based on their mass-to-charge ratio, providing a global assessment of the distribution of isotopologues (molecules that differ only in their isotopic composition).

Employing both techniques provides a cross-validated, robust, and trustworthy assessment of isotopic purity.[7]

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most direct method for assessing isotopic purity, as it allows for the simultaneous observation of both the remaining protons and the incorporated deuterons. For a highly deuterated compound like this compound, a combined approach using both ¹H-NMR and ²H-NMR is recommended for the most accurate results.[8][9]

The Causality of NMR Method Selection

-

¹H-NMR (Proton NMR): The utility of ¹H-NMR lies in its sensitivity to the absence of protons. By comparing the integral of the residual aromatic proton signals to the integral of an internal standard of known concentration, one can quantify the small percentage of non-deuterated sites. This method is excellent for confirming a high degree of deuteration.

-

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For highly enriched compounds (>98 atom % D), ²H-NMR is an appealing alternative to ¹H-NMR, where the residual proton signals can be too weak for accurate integration. The peak area in a quantitative ²H-NMR spectrum is directly proportional to the number of deuterium atoms, allowing for a direct measurement of deuterium content.[10]

The logical flow for NMR analysis is to first use ¹H-NMR to confirm high deuteration and then employ quantitative ²H-NMR for a precise measurement of the isotopic enrichment.

Detailed Experimental Protocol: Quantitative ²H-NMR

This protocol is designed to provide a robust and accurate determination of the atom % D.

1. Sample Preparation:

- Accurately weigh approximately 20-25 mg of this compound into an NMR tube.

- Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., Maleic Anhydride). The standard should be stable, non-volatile, and have a signal that does not overlap with the analyte signal.

- Add ~0.7 mL of a non-deuterated, high-purity solvent (e.g., chloroform, not CDCl₃). The use of a non-deuterated solvent is unconventional but advantageous in ²H-NMR as it eliminates a large solvent signal in the deuterium spectrum.

- Ensure the sample is fully dissolved.

2. Instrument & Acquisition Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

- Probe: A standard 5 mm broadband or inverse detection probe can be used. Often, no additional probe tuning is required as the lock coil can serve as the transceiver coil for deuterium.

- Temperature: Maintain a constant temperature (e.g., 298 K).

- Pulse Angle: Use a 90° pulse. This must be calibrated for the specific probe and power level.

- Relaxation Delay (d1): This is a critical parameter for quantitation. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both the analyte and the standard) to ensure full magnetization recovery between scans. A typical T₁ for deuterium is 1-2 seconds, so a d1 of 10-15 seconds is a safe starting point.

- Acquisition Time (at): Set to at least 2-3 seconds to ensure good data resolution.

- Number of Scans (ns): Due to the low magnetogyric ratio of deuterium, a larger number of scans will be needed to achieve a good signal-to-noise ratio (S/N) compared to ¹H-NMR. Aim for an S/N of >100:1 for the analyte signal.

3. Data Processing and Calculation:

- Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data.

- Perform phase and baseline correction carefully across the entire spectrum.

- Integrate the aromatic deuterium signal of this compound (I_d15) and the signal from the internal standard (I_std).

- Calculate the Atom % D using the following formula:

Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides a global picture of the isotopic composition by separating and detecting ions based on their mass-to-charge ratio (m/z). High-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap MS, are essential as they can resolve the small mass differences between isotopologues.[11]

The Causality of HRMS Method Selection

The strength of HRMS lies in its ability to reveal the entire distribution of deuterated species. For this compound, this means we can quantify not just the fully deuterated (d15) species, but also the d14, d13, and other less-deuterated variants present in the sample. This level of detail is crucial for understanding the completeness of the deuteration reaction and for identifying potential issues in the synthetic process.

The analytical workflow involves separating the analyte from impurities using liquid chromatography (LC) before it enters the mass spectrometer. This ensures that the measured isotopic pattern is solely from the compound of interest.[12]

The Critical Step: Correction for Natural Isotope Abundance

A common pitfall in interpreting mass spectra for isotopic purity is forgetting that elements other than deuterium also have naturally occurring heavy isotopes (e.g., ¹³C, ³³P, ³⁴S).[13] The signal at M+1, for instance, is not solely due to the d1 isotopologue of a d0 compound; it also contains contributions from the ¹³C isotopologue of the d0 species. For this compound, the signal for the d14 species will overlap with the signal from the ¹³C-containing d13 species.

Accurate quantification requires deconvolution of these overlapping signals. This is achieved by using the known natural isotopic abundances of all elements in the molecule to calculate the expected contribution of these other isotopes to each mass peak and subtracting it from the observed intensity.[11][13] This correction is typically performed using specialized software.[14][15]

Detailed Experimental Protocol: LC-HRMS

1. Sample Preparation:

- Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

- Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

2. LC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC | Provides better peak shape and resolution, crucial for separating the analyte from potential impurities. |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for non-polar to moderately polar compounds like Triphenylphosphine. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides a proton source for positive ionization mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold, re-equilibrate | A generic gradient suitable for eluting the analyte while separating impurities. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| MS System | High-Resolution MS (TOF or Orbitrap) | Essential for resolving isotopologues. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Triphenylphosphine readily forms a [M+H]⁺ ion. |

| Resolution | > 25,000 FWHM | Necessary to separate the desired isotopic peaks from interferences. |

| Scan Range | m/z 100-500 | Covers the expected mass range of the protonated molecule and potential fragments. |

3. Data Processing and Calculation:

- Identify the retention time of the this compound peak.

- Extract the high-resolution mass spectrum from across this chromatographic peak, subtracting a background spectrum from just before or after the peak.[11]

- Obtain the intensity (peak area) for each isotopic peak from the theoretical M+H⁺ (m/z 278.21 for the d15 species) down to the unlabeled M+H⁺ (m/z 263.10).

- Apply a natural abundance correction algorithm to the raw intensity data.

- Calculate the percentage of each isotopologue (d15, d14, d13, etc.) by dividing its corrected intensity by the sum of all corrected intensities. The isotopic purity is reported as the percentage of the d15 species.

Method Validation: Establishing a Self-Validating System

A core tenet of scientific integrity is the validation of analytical methods to ensure they are fit for purpose.[16][17][18] For isotopic purity determination, this involves demonstrating the method's accuracy, precision, and specificity.

| Validation Parameter | NMR Approach | Mass Spectrometry Approach |

| Specificity | Confirm that signals from the internal standard, impurities, and solvent do not overlap with the analyte signal. | Demonstrate chromatographic separation of the analyte from known impurities. Confirm that no co-eluting species contribute to the measured isotopic profile. |

| Accuracy | Analyze a certified reference material or a sample with a gravimetrically confirmed isotopic composition. | Analyze a certified reference material. Perform spike-recovery experiments with known amounts of unlabeled Triphenylphosphine. |

| Precision (Repeatability) | Perform at least six replicate measurements of a single homogeneous sample and calculate the relative standard deviation (RSD). | Perform at least six replicate injections of a single sample and calculate the RSD of the calculated isotopic purity. |

| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess inter-assay variability. | Repeat the precision study on a different day, with a different analyst, or on a different instrument. |

By systematically performing these validation experiments, the laboratory can build a comprehensive data package that demonstrates the trustworthiness and reliability of the reported isotopic purity values, creating a self-validating system for ongoing analysis.

Summary and Conclusion

The determination of isotopic purity for this compound is a critical analytical task that underpins its successful application in drug development and chemical research. A multi-faceted approach, leveraging the site-specific detail of NMR and the global isotopic distribution provided by HRMS, offers the most comprehensive and reliable characterization.

Success is not merely in the execution of these techniques, but in the thoughtful application of their principles. This includes the use of quantitative parameters in NMR, the critical correction for natural isotopic abundance in MS, and a rigorous validation of the entire analytical procedure. By adhering to these principles, researchers can ensure the data they generate is not only accurate but also defensible, thereby upholding the highest standards of scientific integrity.

References

-

Monakhova, Y., & Diehl, B. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Xie, L., Zhao, L., Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters. [Link]

-

Rodríguez-Salazar, M. T., Morton Bermea, O., Hernández-Álvarez, E., et al. (2010). Development and validation of an analytical method for the determination of lead isotopic composition using ICP–QMS. Revista Mexicana de Ciencias Geológicas. [Link]

-

Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. [Link]

- Shimadzu. LCMS Method A.

-

Remaud, G. S., et al. (2003). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Journal of Agricultural and Food Chemistry. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. [Link]

-

Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. [Link]

-

ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. [Link]

- Hewitt, M. C., et al. (2006).

-

Medina-Meza, I. G., et al. (2024). Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. European Journal of Lipid Science and Technology. [Link]

-

Hart, D. J., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. [Link]

-

Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

-

Chen, L., et al. (2007). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

-

Heinrich, P., et al. (2018). and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link]

-

Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link]

-

ResearchGate. (n.d.). Detection of triphenyl phosphine oxide (TPPO; a) and comparison with... [Link]

-

Moseley, H. N. B. (2010). The importance of accurately correcting for the natural abundance of stable isotopes. Computational Biology and Chemistry. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. ResearchGate. [Link]

-

Kumar, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Fallacara, A. L., et al. (2021). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Heuillet, M., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

-

Atzrodt, J., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

-

Analytice. (n.d.). Triphenylphosphine oxide - analysis. [Link]

-

Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]

-

European Association of Nuclear Medicine. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

Sources

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bioscientia.de [bioscientia.de]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS [scielo.org.mx]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Triphenylphosphine-d15 in Modern Chemistry

An In-Depth Technical Guide to the Solubility of Triphenylphosphine-d15 in Common Laboratory Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the solubility characteristics of this compound ((C₆D₅)₃P), a deuterated isotopologue of triphenylphosphine. In the synthesis of complex molecules and in various analytical applications, understanding the solubility of reagents is paramount for reaction optimization, purification, and formulation. This document offers a scientifically grounded perspective on the solubility of this compound, practical experimental protocols for its determination, and insights into the underlying physicochemical principles.

This compound is a valuable tool in modern organic and organometallic chemistry. Its applications range from its use as a ligand in catalysis to its role in mechanistic studies where the deuterium labeling allows for the tracking of reaction pathways.[1][] A thorough understanding of its solubility is critical for its effective use, enabling chemists to select appropriate solvent systems for reactions such as the Wittig, Staudinger, and Mitsunobu reactions, as well as for purification processes like chromatography and recrystallization.

Physicochemical Properties and the Impact of Deuteration on Solubility

Triphenylphosphine is a white, crystalline solid at room temperature.[3][4] It is a nonpolar molecule, which dictates its general solubility behavior. The primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, arising from the large, polarizable phenyl rings.

A crucial point of consideration for this guide is the effect of deuteration on solubility. This compound has all fifteen phenyl protons replaced with deuterium atoms. While this substitution significantly increases the molecular weight (from approximately 262.29 g/mol for PPh₃ to 277.38 g/mol for (C₆D₅)₃P), its effect on solubility in common laboratory solvents is generally considered to be minimal.[1] The electronic structure and, consequently, the polarity and ability to form intermolecular interactions, remain virtually unchanged. Therefore, for practical laboratory purposes, the solubility data for triphenylphosphine can be used as a reliable proxy for this compound. Any minor deviations would likely be within the range of experimental error for standard solubility determination methods.

Solubility Profile of this compound

Based on the extensive data available for triphenylphosphine, the following table summarizes its expected solubility in a range of common laboratory solvents. The qualitative descriptions are supplemented with quantitative data where available.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Data (for PPh₃) |

| Toluene | Nonpolar Aromatic | High | Soluble[5] |

| Benzene | Nonpolar Aromatic | High | Soluble[3][6] |

| Diethyl Ether | Nonpolar Ether | High | Soluble[3][4] |

| Dichloromethane (DCM) | Polar Aprotic | High | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Soluble[4] |

| Acetone | Polar Aprotic | High | Soluble, higher than in ethanol[5][6] |

| Hexane / Pentane | Nonpolar Aliphatic | Moderate | Soluble[7] |

| Ethanol | Polar Protic | Slightly Soluble | Slightly soluble[5]; solubility increases with temperature[6][8] |

| 2-Propanol | Polar Protic | Slightly Soluble | Solubility data available[6][8] |

| Water | Polar Protic | Insoluble | Insoluble[3][5] |

Key Insights:

-

"Like Dissolves Like": The nonpolar nature of this compound dictates its high solubility in nonpolar solvents like toluene, benzene, and diethyl ether.[3][5]

-

Polar Aprotic Solvents: It also exhibits good solubility in polar aprotic solvents such as dichloromethane, THF, and acetone.[4][5]

-

Polar Protic Solvents: Solubility is limited in polar protic solvents like alcohols.[5] However, heating can increase solubility, a principle often utilized in recrystallization to remove more polar impurities like triphenylphosphine oxide.[3]

-

Insolubility in Water: this compound is practically insoluble in water.[3][5]

Experimental Determination of Solubility: A Validated Protocol

For instances where precise solubility data is required for a specific application or solvent system, the following gravimetric method is a reliable and straightforward approach.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes

Experimental Workflow Diagram:

Sources

- 1. 三苯基膦-d15 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 5. pmcorganometallix.com [pmcorganometallix.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Researcher's Technical Guide to the Commercial Sourcing and Quality Verification of Triphenylphosphine-d15

Abstract and Scope

Triphenylphosphine-d15 ((C₆D₅)₃P), the perdeuterated isotopologue of triphenylphosphine, is a critical reagent for researchers in pharmaceutical development, catalysis, and materials science. Its primary utility lies in mechanistic studies where kinetic isotope effects can elucidate reaction pathways, and in NMR or mass spectrometry-based analyses where its distinct isotopic signature is essential for tracing and quantification. This guide provides an in-depth analysis of the commercial landscape for this compound, including availability, pricing structures, and crucial quality control protocols. It is designed to empower researchers and drug development professionals to confidently source high-quality material and independently verify its specifications.

Introduction to this compound: The Deuterated Advantage

Triphenylphosphine ((C₆H₅)₃P) is a cornerstone of synthetic chemistry, renowned for its roles in the Wittig reaction, Mitsunobu reaction, and as a stabilizing ligand for transition metal catalysts.[1][2] The substitution of all 15 aromatic protons with deuterium atoms to create this compound (CAS No: 24762-44-5) does not significantly alter its bulk chemical reactivity but provides a powerful analytical tool.[] The C-D bond is stronger than the C-H bond, which can introduce a kinetic isotope effect, slowing reactions where C-H bond cleavage is rate-determining. More commonly, its value is as a "silent" analogue in ¹H NMR spectroscopy or as a distinct mass-shifted internal standard in mass spectrometry.

Key Physicochemical Properties:

-

Molecular Formula: C₁₈D₁₅P[4]

-

Molecular Weight: Approximately 277.38 g/mol [4]

-

Appearance: White to off-white crystalline powder or solid[]

-

Melting Point: 79-81 °C (literature)[]

-

Solubility: Soluble in many organic solvents like chloroform and hexanes, but insoluble in water.[][5]

Commercial Availability and Supplier Landscape

This compound is a specialty chemical available from a select group of suppliers that focus on stable isotopes and research chemicals. Availability is typically in research quantities, from milligrams to several grams. For larger, bulk quantities, inquiries for custom synthesis or packaging are often necessary.

Below is a summary of prominent commercial suppliers. Researchers should always verify current stock and specifications directly with the supplier.

| Supplier | Product Number(s) | Typical Isotopic Purity | Typical Chemical Purity |

| Sigma-Aldrich (Merck) | 338761, 616990 | ≥98 atom % D | 99% (CP) |

| Santa Cruz Biotechnology | sc-229555 | Not specified | Not specified |

| BOC Sciences | 24762-44-5 | 98% atom D | Not specified |

Table 1: A summary of representative commercial suppliers for this compound. Specifications are based on publicly available data and should be confirmed with a lot-specific Certificate of Analysis.[][4]

Sourcing Strategy and Quality Verification Workflow

A systematic approach is crucial when sourcing high-purity isotopically labeled compounds. The initial supplier survey should always be followed by a rigorous evaluation of the Certificate of Analysis (CoA) and, ideally, in-house verification of the material upon receipt.

Caption: Logical workflow for sourcing and qualifying this compound.

Pricing Analysis: Understanding the Cost of Deuteration

The price of this compound is substantially higher than its non-deuterated counterpart due to the complex and costly manufacturing process.

Factors Influencing Price:

-

Cost of Deuterated Starting Materials: The synthesis requires a perdeuterated phenyl source (e.g., bromobenzene-d5), which is itself a specialty chemical.

-

Multi-Step Synthesis: The synthetic routes are often more involved than for the standard compound.[6][7]

-

Isotopic Enrichment: Achieving high atom % D (≥98%) requires precise control and potentially costly purification steps.

-

Purification and Quality Control: Extensive analytical testing (NMR, MS) is required to certify the final product, adding to the overhead.

Representative Pricing:

| Product | Supplier | Catalog Number | Quantity | List Price (USD) |

| This compound | Sigma-Aldrich | 338761 | 1 g | $151.00 |

| Triphenylphosphine (non-deuterated) | Chem-Impex | 00117 | 1 kg | $95.00 |

Table 2: A comparative pricing example illustrating the significant cost premium for the deuterated analogue. Prices are subject to change and may vary by region and institution.[8]

Quality Specifications and Analytical Characterization

A thorough evaluation of the supplier's Certificate of Analysis is the first line of defense in ensuring quality. However, independent verification provides the highest level of confidence. The key parameters to assess are chemical purity, isotopic enrichment, and the presence of common impurities.

Key Impurities

The most common impurity is Triphenylphosphine oxide-d15 , formed by the oxidation of the phosphine.[9] Its presence can be readily detected by ³¹P NMR spectroscopy. Residual non-deuterated or partially deuterated species are also potential impurities that can be assessed by ¹H NMR and Mass Spectrometry.

Analytical Verification Workflow

Sources

- 1. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine - Oreate AI Blog [oreateai.com]

- 6. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]

- 7. bdmaee.net [bdmaee.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

Introduction: The Significance of Deuterated Compounds in Advanced Research

An In-Depth Technical Guide to Deuterium Labeling Efficiency in Triphenylphosphine-d15 Synthesis

Deuterated compounds, where hydrogen atoms are strategically replaced by their heavier isotope, deuterium, are indispensable tools in modern science.[1][2] This isotopic substitution, while minimally altering the chemical properties of a molecule, introduces a significant mass change that is detectable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This unique characteristic makes deuterated molecules invaluable as internal standards for quantitative mass spectrometry, for elucidating reaction mechanisms, and for studying metabolic pathways.[3][4][5] Furthermore, the replacement of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the "kinetic isotope effect," which is leveraged in drug development to improve the pharmacokinetic profiles (ADME properties) of active pharmaceutical ingredients (APIs).[1]

Triphenylphosphine (PPh₃) is a ubiquitous reagent and ligand in organic chemistry, pivotal in reactions like the Wittig, Staudinger, and Mitsunobu reactions, and as a ligand in transition metal catalysis.[6] Its deuterated analogue, this compound (P(C₆D₅)₃), serves as a critical tool for mechanistic studies where tracking the fate of the phosphine ligand is essential. Achieving high isotopic purity is paramount, as the presence of lighter isotopologues can complicate the interpretation of experimental data. This guide provides a detailed examination of the synthesis of this compound, focusing on the critical factors that govern deuterium labeling efficiency and the analytical methods required for its validation.

Primary Synthetic Route: The Grignard Reaction

The most common and reliable method for synthesizing this compound is the Grignard reaction.[6][7][8] This route involves the reaction of phosphorus trichloride (PCl₃) with a deuterated Grignard reagent, phenyl-d5-magnesium bromide (C₆D₅MgBr). The overall efficiency of deuterium incorporation in the final product is fundamentally dependent on two key stages: the isotopic purity of the starting materials and the precise control of the reaction conditions to prevent isotopic dilution.

Core Reactants and Their Impact on Isotopic Purity

-

Bromobenzene-d5 (C₆D₅Br): The Deuterium Source The synthesis begins with a highly deuterated aromatic precursor. Bromobenzene-d5 is the most common starting material, and its isotopic purity directly dictates the maximum possible labeling efficiency of the final this compound.[9][10] Commercial suppliers typically offer bromobenzene-d5 with isotopic purities of 99% atom D or higher.[9] It is often synthesized from benzene-d6, ensuring a high level of deuterium incorporation from the outset.[11] For researchers, it is crucial to start with the highest purity C₆D₅Br available, as any protio-bromobenzene (C₆H₅Br) present will inevitably lead to the formation of undesired, lighter isotopologues of triphenylphosphine.

-

Phosphorus Trichloride (PCl₃): The Electrophilic Core PCl₃ serves as the phosphorus source. While not a source of deuterium, its purity is critical for achieving a high chemical yield. The reaction stoichiometry requires three equivalents of the Grignard reagent for every one equivalent of PCl₃.[12]

Mechanistic Pathway and Control Points

The reaction proceeds via a series of sequential nucleophilic substitutions. The deuterated phenyl group from the Grignard reagent acts as a potent nucleophile, attacking the electrophilic phosphorus atom of PCl₃ and displacing a chloride ion.[13] This process repeats two more times to yield the fully substituted this compound.

3 C₆D₅MgBr + PCl₃ → P(C₆D₅)₃ + 3 MgBrCl

The key to preserving isotopic integrity lies in preventing the Grignard reagent from reacting with any source of protons.

// Invisible edges for layout Intermediate1 -> Grignard2 [style=invis]; Intermediate2 -> Grignard3 [style=invis]; } } Caption: Sequential nucleophilic substitution of chloride on PCl₃ by the phenyl-d5 Grignard reagent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to maximize deuterium labeling efficiency. Each stage includes considerations for maintaining an inert and anhydrous environment, which is the cornerstone of a successful synthesis.

// Nodes Start [label="Start:\nBromobenzene-d5 &\nMagnesium Turnings", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="1. Grignard Formation\n(Anhydrous Ether)\nC₆D₅MgBr Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="2. Reaction with PCl₃\n(Controlled Addition at 0°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="3. Quenching & Extraction\n(Aq. NH₄Cl, Organic Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="4. Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="5. Analytical Validation\n(NMR & MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Final Product:\nP(C₆D₅)₃", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Grignard; Grignard -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; } } Caption: Experimental workflow for the synthesis and validation of this compound.

Step 1: Preparation of Phenyl-d5-magnesium Bromide

-

Causality: This is the most critical step where isotopic integrity can be compromised. Grignard reagents are extremely strong bases and will react readily with any protic source, such as water or alcohols.[14] Such a reaction would quench the deuterated reagent (C₆D₅MgBr) to form benzene-d5 (C₆D₅H), reducing the yield and potentially introducing sources of protons.

-

Protocol:

-

All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[15]

-

In the dropping funnel, prepare a solution of bromobenzene-d5 in anhydrous diethyl ether or tetrahydrofuran (THF). The solvent must be strictly anhydrous.

-

Add a small portion of the bromobenzene-d5 solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or cloudiness is observed.[15]

-

Once initiated, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the gray-to-brown mixture until most of the magnesium has been consumed.

-

Step 2: Reaction with Phosphorus Trichloride

-

Causality: This reaction is highly exothermic. Slow, controlled addition of the PCl₃ at reduced temperature is essential to prevent side reactions and ensure a high yield of the desired product.

-

Protocol:

-

Cool the freshly prepared Grignard reagent in an ice bath to 0°C.

-

Prepare a solution of phosphorus trichloride in anhydrous ether or THF in a separate, dry dropping funnel.

-

Add the PCl₃ solution dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts (MgBrCl) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Step 3: Workup and Purification

-

Causality: The workup is designed to quench any unreacted Grignard reagent and dissolve the magnesium salts. A saturated aqueous solution of ammonium chloride is preferred over water or dilute acid to minimize the risk of creating a strongly acidic environment that could potentially promote H/D back-exchange on any activated aromatic species, although this risk is low for stable aryl C-D bonds.[16]

-

Protocol:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel, add more ether if necessary, and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent like hot ethanol or hexanes to obtain pure, crystalline this compound.

-